Home > Products > Screening Compounds P19994 > 2-(4-chlorophenyl)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide
2-(4-chlorophenyl)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide -

2-(4-chlorophenyl)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Catalog Number: EVT-4227018
CAS Number:
Molecular Formula: C26H26ClN3O2
Molecular Weight: 448.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is identified as a potential therapeutic agent for osteoporosis and other bone diseases. In vitro studies demonstrate that NAPMA effectively inhibits RANKL-induced osteoclast differentiation, suppressing the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages. This inhibitory effect is observed in a dose-dependent manner without causing significant cytotoxicity. []

Furthermore, NAPMA downregulates the expression of essential osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels. [] This downregulation contributes to decreased bone resorption and actin ring formation, further supporting its potential in treating bone diseases. []

N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz exhibits strong inhibitory effects on osteoclastogenesis, making it a potential therapeutic agent for bone diseases like osteoporosis. Preclinical studies show that PPOAC-Bz effectively blocks the formation of mature osteoclasts and suppresses their bone resorption activity in vitro. [] This inhibition is further supported by its ability to alter the mRNA expression levels of several osteoclast-specific marker genes. []

In vivo studies using ovariectomized (OVX) mice demonstrate the therapeutic potential of PPOAC-Bz in preventing bone loss. [] These findings suggest that PPOAC-Bz holds promise for treating osteolytic disorders by effectively regulating osteoclast activity. []

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl is identified as a potential therapeutic agent for osteoclast-related bone diseases due to its potent inhibitory effects on osteoclast differentiation. In vitro studies demonstrate its ability to significantly reduce the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, suggesting a direct impact on osteoclast formation. [] Importantly, these effects are achieved without inducing significant cytotoxicity, highlighting its potential as a safe therapeutic option. []

Further investigation reveals that PPOA-N-Ac-2-Cl downregulates the expression of key osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. [] This downregulation, particularly of CtsK, a protease critical for bone resorption, is corroborated by the observed decrease in bone resorption activity and F-actin ring formation in the presence of PPOA-N-Ac-2-Cl. [] These findings underscore its potential for mitigating bone resorption and treating associated diseases.

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8 -tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2 -thiophenecarboximid-amide (BN 80933)

Compound Description: BN 80933 is a promising therapeutic agent for stroke due to its neuroprotective effects, attributed to its dual action as a neuronal nitric oxide synthase (nNOS) inhibitor and an antioxidant. [] Preclinical studies in rats subjected to cerebral ischemia demonstrated that BN 80933 effectively reduces both functional and histological damage. [] Further investigations in mice confirmed these findings, showing a significant reduction in infarct volume and improved neurological scores following transient middle cerebral artery occlusion (MCAO). []

BN 80933's neuroprotective effects extend to mitigating the inflammatory response associated with cerebral ischemia. [] It effectively reduces blood-brain barrier (BBB) disruption, evidenced by decreased extravasation of Evans blue in brain parenchyma. [] This reduction in BBB disruption, coupled with decreased brain water content, indicates a protective effect against brain edema. [] Additionally, BN 80933 attenuates neutrophil infiltration in brain parenchyma, further supporting its role in mitigating ischemic injury. []

Properties

Product Name

2-(4-chlorophenyl)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

IUPAC Name

2-(4-chlorophenyl)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

Molecular Formula

C26H26ClN3O2

Molecular Weight

448.0 g/mol

InChI

InChI=1S/C26H26ClN3O2/c1-19-2-6-21(7-3-19)26(32)30-16-14-29(15-17-30)24-12-10-23(11-13-24)28-25(31)18-20-4-8-22(27)9-5-20/h2-13H,14-18H2,1H3,(H,28,31)

InChI Key

HZMVWIUHYXDXSI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.